molecular formula C24H31N3O5S B2576410 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 872975-77-4

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2576410
CAS No.: 872975-77-4
M. Wt: 473.59
InChI Key: PNYIVFOYJYDUBG-UHFFFAOYSA-N
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Description

N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan-2-ylmethyl group substituted with a mesitylsulfonyl moiety at the N1 position and a 4-methylbenzyl group at the N2 position. The 4-methylbenzyl group may contribute to hydrophobic interactions in biological systems. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with oxalamides studied for applications ranging from flavoring agents (e.g., Savorymyx® UM33 in ) to antiviral therapeutics () .

Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-16-6-8-20(9-7-16)14-25-23(28)24(29)26-15-21-27(10-5-11-32-21)33(30,31)22-18(3)12-17(2)13-19(22)4/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYIVFOYJYDUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols under acidic or basic conditions.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation reactions, often using mesitylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxalamide Moiety: The oxalamide moiety is formed by reacting oxalyl chloride with the appropriate amine under controlled conditions to avoid overreaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Key Structural Features

  • Core Oxalamide Backbone : The central oxalamide (-NH-C(O)-C(O)-NH-) motif is conserved across all analogs, enabling hydrogen bonding and metal coordination.
  • N1 Substituent : The 3-(mesitylsulfonyl)-1,3-oxazinan-2-ylmethyl group distinguishes this compound from others. Comparable bulky substituents include adamantyl () and thiazolyl-piperidinyl groups (), which enhance target engagement via steric effects .
  • N2 Substituent : The 4-methylbenzyl group is structurally simpler than substituents like 2-methoxy-4-methylbenzyl () or pyridinylethyl (), which are optimized for flavorant receptor binding .

Comparison Table

Compound Name N1 Substituent N2 Substituent Key Applications/Activities Reference
N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide 3-(Mesitylsulfonyl)-1,3-oxazinan-2-ylmethyl 4-Methylbenzyl Hypothetical: Enzyme inhibition, antiviral? N/A
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Umami flavorant (Savorymyx® UM33)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Research compound (synthesis only)
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamant-2-yl 4-Chlorobenzyloxy Structural studies, potential bioactivity
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinylmethyl)oxalamide (14,15) Thiazolyl-pyrrolidinylmethyl 4-Chlorophenyl HIV entry inhibition

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an oxazinan ring and a mesitylsulfonyl group, suggest various mechanisms of action that may influence biological processes.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₃₁N₃O₃S, with a molecular weight of approximately 359.53 g/mol. This compound exhibits significant chemical diversity due to its functional groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₃₁N₃O₃S
Molecular Weight359.53 g/mol
Functional GroupsOxazinan, Sulfonyl, Oxalamide
SolubilitySoluble in DMSO

Research indicates that this compound may interact with specific enzymes or receptors within biological systems. This interaction can modulate enzyme activities or receptor functions, leading to various therapeutic effects. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of various bacterial strains.

Anticancer Activity

Research into the anticancer potential of oxazinan derivatives has shown promising results. The compound's ability to induce apoptosis in cancer cell lines has been noted in several studies. For instance, a study reported that related compounds effectively inhibited tumor growth in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies

  • Study on Antimicrobial Activity :
    • A screening assay evaluated the effectiveness of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Anticancer Efficacy :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis associated with elevated levels of pro-apoptotic markers.

Future Directions

Further research is necessary to fully elucidate the biological activity and mechanisms of action of this compound. Potential areas of focus include:

  • Detailed mechanistic studies to identify specific molecular targets.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of structure-activity relationships (SAR) to optimize biological activity.

Q & A

Q. What functional groups define this compound, and how do they influence its chemical reactivity?

The compound features a mesitylsulfonyl group (electron-withdrawing, enhancing stability), an oxazinan ring (providing conformational rigidity), and an oxalamide core (enabling hydrogen bonding). These groups facilitate nucleophilic substitutions at the sulfonamide site and interactions with biological targets like enzymes .

Q. What are the standard analytical techniques for confirming its structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton and carbon environments (e.g., mesityl methyl groups at ~2.3 ppm in 1^1H NMR). Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects amide C=O stretches (~1670–1700 cm1^{-1}). High-performance liquid chromatography (HPLC) assesses purity (>95% recommended for biological assays) .

Q. What synthetic routes are commonly used to prepare this compound?

Key steps include:

  • Formation of the oxazinan ring via cyclization under basic conditions (e.g., triethylamine in dichloromethane).
  • Sulfonylation using mesitylsulfonyl chloride.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in substitution reactions. Yield improvements (15–20%) are achievable by iterative optimization .

Q. What strategies address contradictory bioactivity data across studies?

  • Purity Reassessment : Verify compound purity via HPLC and LC-MS to exclude impurities affecting activity.
  • Assay Conditions : Standardize cell-based assays (e.g., consistent serum concentrations, pH control).
  • Structural Analog Comparison : Compare with derivatives (e.g., replacing mesitylsulfonyl with tosyl) to isolate functional group contributions .

Q. How can computational modeling predict its interaction with enzyme targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like soluble epoxide hydrolase (sEH). Focus on hydrogen bonds between the oxalamide core and catalytic residues (e.g., Tyr343 in sEH).
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

Q. What modifications enhance aqueous solubility for in vivo studies?

  • Co-solvents : Use cyclodextrins or PEG-400 to solubilize the compound.
  • Structural Tweaks : Introduce hydroxyl or amine groups on the oxazinan ring to improve hydrophilicity, guided by QSAR models .

Methodological Considerations

Q. How to design SAR studies for this compound?

  • Variable Groups : Synthesize derivatives with modified sulfonyl (e.g., phenylsulfonyl) or benzyl groups (e.g., 4-fluorobenzyl).
  • Activity Profiling : Test against enzyme panels (e.g., kinases, phosphatases) using fluorescence-based assays. Correlate IC50_{50} values with substituent electronic properties (Hammett constants) .

Q. What techniques resolve stereochemical uncertainties in the oxazinan ring?

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column.
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., synchrotron radiation) .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound binding.
  • Knockdown/Rescue Experiments : Use siRNA to silence putative targets and assess rescue with overexpression .

Data Contradiction Analysis

Q. Why might enzymatic inhibition data conflict with cell-based assays?

  • Off-Target Effects : Use proteome-wide affinity pulldowns (e.g., SILAC) to identify non-target interactions.
  • Membrane Permeability : Measure logP values (e.g., ~3.5 for this compound) to assess cellular uptake limitations. Adjust assays with permeability enhancers (e.g., verapamil) .

Q. How to interpret discrepancies in cytotoxicity across cell lines?

  • Metabolic Profiling : Perform RNA-seq to identify overexpression of detoxifying enzymes (e.g., CYP450s) in resistant lines.
  • Apoptosis Markers : Quantify caspase-3/7 activation to differentiate cytostatic vs. cytotoxic effects .

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